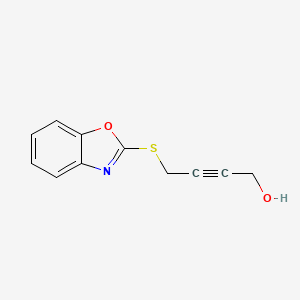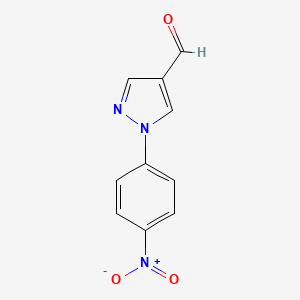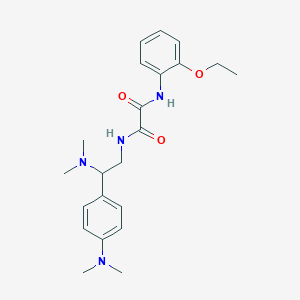
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol, also known as 4-BBS, is an organic compound with a wide range of applications in the scientific research field. It is a sulfur-containing heterocyclic compound with a unique structure, which makes it an attractive target for research. 4-BBS is a synthetic compound that is relatively easy to synthesize and has been used in a variety of scientific research studies. It is a versatile compound with a wide range of applications, including as a reagent for organic synthesis, a tool for molecular biology studies, and a probe for biological studies.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol is not well understood. However, it is believed that the sulfur-containing heterocyclic structure of this compound may play a role in its biological activity. It is thought that the sulfur-containing heterocyclic structure of this compound may be able to interact with proteins and enzymes, thereby affecting the activity of these proteins and enzymes. Additionally, the sulfur-containing heterocyclic structure of this compound may be able to interact with drug-receptor interactions, thereby affecting the activity of the drug-receptor interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may be able to interact with proteins and enzymes, thereby affecting the activity of these proteins and enzymes. Additionally, this compound may be able to interact with drug-receptor interactions, thereby affecting the activity of the drug-receptor interactions. In addition, this compound may be able to interact with DNA and RNA, thereby affecting the activity of these molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol in laboratory experiments include its availability, its relatively low cost, and its versatility. This compound is a readily available compound and is relatively inexpensive. Additionally, this compound is a versatile compound with a wide range of applications in the scientific research field. The main limitation of using this compound in laboratory experiments is its lack of understanding of the mechanism of action.
Future Directions
The future directions for the use of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol in scientific research include further investigations into the mechanism of action, the biochemical and physiological effects, and the potential applications of this compound. Additionally, further research could be conducted into the use of this compound as a tool for drug discovery and development, as well as its potential use as a therapeutic agent. Furthermore, further research could be conducted into the use of this compound as a probe for biological studies, such as in the study of drug-receptor interactions and in the study of enzyme-substrate interactions. Finally, further research could be conducted into the use of this compound as a reagent for organic synthesis, such as the synthesis of heterocyclic compounds, polymers, and aromatic compounds.
Synthesis Methods
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol can be synthesized from a variety of starting materials, including 2-methyl-1,3-benzoxazole and 1-bromo-2-methyl-1,3-benzoxazole. The synthesis of this compound can be accomplished through a Grignard reaction, a nucleophilic substitution reaction, or a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound, while the Wittig reaction involves the reaction of an alkyl halide and an aldehyde or ketone. The nucleophilic substitution reaction involves the reaction of a nucleophile with an alkyl halide.
Scientific Research Applications
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol has been used in a variety of scientific research studies. It has been used as a reagent for organic synthesis, a tool for molecular biology studies, and a probe for biological studies. For example, this compound has been used as a reagent for the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and aromatic compounds. It has also been used as a tool for molecular biology studies, such as gene expression studies, protein expression studies, and enzyme studies. This compound has also been used as a probe for biological studies, such as in the study of drug-receptor interactions and in the study of enzyme-substrate interactions.
properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-7-3-4-8-15-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLCFDNKBIQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2952343.png)
![N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide](/img/structure/B2952344.png)

![3-methoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-2-carboxamide](/img/structure/B2952350.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)

![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)


![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)

![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
